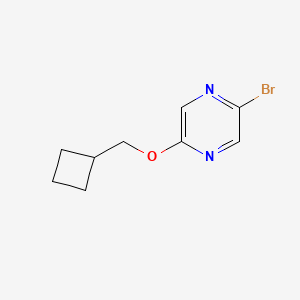

2-Bromo-5-(cyclobutylmethoxy)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(cyclobutylmethoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-4-12-9(5-11-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEGSSFTCGWMOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidations and Reactivity Profiles of 2 Bromo 5 Cyclobutylmethoxy Pyrazine

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Bromopyrazine Scaffolds

The pyrazine (B50134) ring, being electron-deficient in nature, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of two nitrogen atoms in the ring withdraws electron density, facilitating the attack of nucleophiles. For bromopyrazine scaffolds such as 2-Bromo-5-(cyclobutylmethoxy)pyrazine, several mechanistic pathways can be operative, depending on the nature of the nucleophile, the reaction conditions, and the substitution pattern of the ring.

Investigation of Meisenheimer Complex Formation

The most common pathway for nucleophilic aromatic substitution on electron-deficient aromatic rings is the SNAr mechanism, which proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. uq.edu.aunih.gov In this two-step addition-elimination mechanism, the nucleophile first attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a tetrahedral intermediate. This intermediate, the Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electron-withdrawing pyrazine ring. organic-chemistry.org The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group departs, and the aromaticity of the pyrazine ring is restored, yielding the substitution product.

For this compound, the attack of a nucleophile (Nu-) at the C-2 position would lead to the formation of a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The electron-withdrawing nature of the two ring nitrogens is crucial for stabilizing the negative charge of this complex.

Table 1: Key Features of the SNAr Addition-Elimination Mechanism

| Feature | Description |

| Intermediate | Meisenheimer complex (a resonance-stabilized anionic σ-complex) |

| Rate-determining step | Typically the formation of the Meisenheimer complex |

| Substituent effects | Electron-withdrawing groups on the ring stabilize the intermediate and accelerate the reaction |

| Leaving group ability | The rate is often independent of the carbon-halogen bond strength, with F > Cl > Br > I, as the C-X bond is broken in the fast second step. |

Elucidation of Elimination-Addition (Benzyne-type) Mechanisms

Under strongly basic conditions and in the absence of potent activating groups, an alternative elimination-addition mechanism, proceeding through a highly reactive hetaryne intermediate (a pyrazyne analog of benzyne), can occur. youtube.comnih.gov This mechanism is initiated by the abstraction of a proton adjacent (ortho) to the leaving group by a strong base. Subsequent elimination of the halide ion generates a strained triple bond within the pyrazine ring. nih.gov The resulting pyrazyne is then rapidly attacked by a nucleophile.

Radical and Single Electron Transfer (SET) Mechanisms in Halopyrazine Reactivity

Radical-nucleophilic aromatic substitution (SRN1) represents another possible mechanistic pathway. sci-hub.se This chain reaction is initiated by the transfer of an electron to the halopyrazine substrate, often from a radical initiator or via photoinduction, to form a radical anion. This radical anion then fragments, losing the halide ion to generate an aryl radical. The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which can then transfer an electron to another molecule of the starting material to propagate the chain.

This mechanism is particularly relevant for reactions with certain nucleophiles, such as enolates and other carbanions, and can be promoted by light or the presence of solvated electrons. While less common than the SNAr pathway for many nucleophiles, the SRN1 mechanism can be a viable route for the substitution of the bromine atom in this compound under specific reaction conditions that favor radical formation.

Reactivity of the Bromine Atom in this compound

The reactivity of the bromine atom at the C-2 position of the pyrazine ring is significantly influenced by the electronic properties of the ring itself, the nature of the substituent at the C-5 position, and the external reaction conditions.

Stereoelectronic Effects of Adjacent Substituents on Reactivity

The term stereoelectronic effects refers to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In this compound, the cyclobutylmethoxy group at the C-5 position exerts a notable influence on the reactivity of the C-2 bromine atom.

The alkoxy group is generally considered to be electron-donating through resonance (mesomeric effect) due to the lone pairs on the oxygen atom, and electron-withdrawing through induction due to the electronegativity of the oxygen. In the context of nucleophilic aromatic substitution on an electron-deficient ring like pyrazine, the inductive effect tends to dominate, further activating the ring towards nucleophilic attack. However, the resonance effect can partially counteract this activation.

The bulky nature of the cyclobutylmethoxy group can also introduce steric hindrance, which may affect the approach of the nucleophile to the C-2 position. However, since the substituent is at the C-5 position, this steric effect is generally minimal for attack at C-2. The primary electronic effect of the cyclobutylmethoxy group is to modulate the electron density of the pyrazine ring, thereby influencing the stability of the Meisenheimer intermediate.

Table 2: Predicted Stereoelectronic Effects of the Cyclobutylmethoxy Group

| Effect | Influence on Reactivity |

| Inductive Effect (-I) | Electron-withdrawing, activates the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex. |

| Mesomeric Effect (+M) | Electron-donating, can slightly deactivate the ring towards nucleophilic attack by increasing electron density. |

| Steric Hindrance | Minimal at the C-2 position due to its remote location at C-5. |

Influence of Reaction Conditions on Reaction Pathway Selectivity

The choice of reaction conditions plays a critical role in directing the outcome of nucleophilic substitution reactions on this compound. Factors such as the solvent, temperature, and the nature of the base and nucleophile can favor one mechanistic pathway over another.

Solvent: The polarity and proticity of the solvent can significantly impact the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are generally preferred for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. uq.edu.au Protic solvents can solvate the nucleophile, reducing its reactivity. The use of ionic liquids has also been shown to enhance the rate of SNAr reactions on halopyridines. uq.edu.au

Temperature: Higher temperatures generally increase the rate of reaction. However, for competing pathways, temperature can be a tool for selectivity. For instance, benzyne formation often requires higher temperatures than the standard SNAr mechanism. Microwave irradiation has been demonstrated to dramatically reduce reaction times for nucleophilic substitution on halopyridines.

Base and Nucleophile: The strength and nature of the base and nucleophile are paramount in determining the operative mechanism. Weak to moderately strong nucleophiles in the absence of a strong base will typically favor the SNAr pathway. The use of very strong, non-nucleophilic bases can promote the elimination-addition (benzyne) mechanism. The choice of nucleophile can also favor a radical (SRN1) pathway, particularly with species that can readily participate in single electron transfer processes.

Table 3: Influence of Reaction Conditions on Mechanistic Selectivity

| Condition | Favored Mechanism | Rationale |

| Polar aprotic solvent (e.g., DMF, DMSO) | SNAr | Enhances nucleophilicity of the attacking species. |

| Strong, non-nucleophilic base (e.g., NaNH2) | Elimination-Addition (Benzyne) | Promotes deprotonation of the ring to initiate elimination. |

| Photochemical conditions or radical initiator | SRN1 | Initiates the radical chain process. |

| Moderate nucleophile (e.g., amines, alkoxides) | SNAr | Favors the addition-elimination pathway. |

Transformations and Stability of the Cyclobutylmethoxy Side Chain

Chemical Transformations of the Ether Linkage

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strong acidic conditions, typically in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). researchgate.netnih.gov The cleavage of the C-O bond can proceed through either an S_N1 or S_N2 mechanism, depending on the nature of the alkyl group.

Given that the oxygen is attached to a primary carbon of the cyclobutane (B1203170) ring, the cleavage is expected to proceed via an S_N2 pathway. Protonation of the ether oxygen would be followed by nucleophilic attack of the bromide or iodide ion on the less sterically hindered carbon of the cyclobutylmethoxy group. This would result in the formation of 5-bromo-2-hydroxypyrazine and cyclobutylmethyl bromide.

Table 1: Predicted Products of Ether Cleavage of this compound under Acidic Conditions

| Reagent | Predicted Products | Mechanism |

| HBr | 5-Bromo-2-hydroxypyrazine and Cyclobutylmethyl bromide | S_N2 |

| HI | 5-Bromo-2-hydroxypyrazine and Cyclobutylmethyl iodide | S_N2 |

| BBr₃ | 5-Bromo-2-hydroxypyrazine and Cyclobutylmethyl bromide | Lewis acid-catalyzed cleavage |

Reactivity of the Cyclobutyl Ring System in the Pyrazine Context

The cyclobutane ring is characterized by significant ring strain, which makes it more reactive than larger cycloalkanes like cyclopentane and cyclohexane. chemistrysteps.comopenstax.orglibretexts.orgmasterorganicchemistry.com This strain arises from non-ideal bond angles (approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain from eclipsing hydrogen atoms. masterorganicchemistry.comslideshare.net

In the context of this compound, the cyclobutane ring is relatively stable under typical synthetic conditions. However, it can undergo ring-opening reactions under conditions that involve radical intermediates or transition metal catalysis. For instance, reactions that generate a radical on the cyclobutane ring could lead to ring-opening to form a more stable primary alkyl radical. Additionally, certain transition metal-catalyzed reactions might induce ring expansion or rearrangement, although such reactivity would be highly dependent on the specific catalyst and reaction conditions. Under forcing thermal or photochemical conditions, the cyclobutane ring could potentially undergo fragmentation, but this would require significant energy input.

Palladium-Catalyzed C-C and C-N Bond Formation Reactions of this compound

The bromine atom at the 2-position of the pyrazine ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a diverse range of derivatives. acs.orgacs.org

Suzuki-Miyaura, Stille, Negishi, and Sonogashira Coupling Strategies

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrazine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netmdpi.com This is a versatile method for forming C(sp²)-C(sp²) bonds. For this compound, reaction with various aryl or heteroaryl boronic acids would yield the corresponding 2-aryl- or 2-heteroaryl-5-(cyclobutylmethoxy)pyrazines.

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner. nrochemistry.comwikipedia.orgjk-sci.com It is known for its tolerance of a wide range of functional groups. The reaction of this compound with an appropriate organostannane would provide access to a variety of substituted pyrazines.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used. researchgate.netwikipedia.orgorganic-chemistry.orgnih.gov These reactions are often highly efficient and can be carried out under mild conditions. Coupling of this compound with an organozinc reagent would lead to the formation of a new C-C bond at the 2-position.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the bromopyrazine with a terminal alkyne. scirp.orgscirp.orgsemanticscholar.orgsemanticscholar.orgorganic-chemistry.org A palladium catalyst and a copper(I) co-catalyst are typically employed. This would introduce an alkynyl substituent at the 2-position of the pyrazine ring.

Table 2: Representative Palladium-Catalyzed C-C Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-5-(cyclobutylmethoxy)pyrazine |

| Stille | Aryltrimethylstannane | Pd(PPh₃)₄, LiCl | 2-Aryl-5-(cyclobutylmethoxy)pyrazine |

| Negishi | Arylzinc chloride | Pd(dppf)Cl₂ | 2-Aryl-5-(cyclobutylmethoxy)pyrazine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-5-(cyclobutylmethoxy)pyrazine |

Amination and Amidation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the 2-position of this compound. Similarly, amidation reactions can be achieved using amides as the nitrogen source.

Table 3: Predicted Buchwald-Hartwig Amination of this compound

| Amine/Amide | Catalyst System (Typical) | Product |

| Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Morpholin-4-yl)-5-(cyclobutylmethoxy)pyrazine |

| Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | N-Phenyl-5-(cyclobutylmethoxy)pyrazin-2-amine |

| Acetamide | Pd(OAc)₂, Xantphos, K₃PO₄ | N-(5-(Cyclobutylmethoxy)pyrazin-2-yl)acetamide |

Photoinduced and Electrocatalytic Reactions of this compound

Photoinduced Reactions: Bromoaromatic compounds can undergo photolytic cleavage of the C-Br bond upon irradiation with UV light to form an aryl radical. acs.org This radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical scavengers. For this compound, photolysis could potentially lead to the formation of the 5-(cyclobutylmethoxy)pyrazinyl radical, which could then be trapped to form various derivatives. It is also possible that the cyclobutane ring could undergo photochemical reactions, such as a [2+2] cycloaddition if a suitable reaction partner is present, though this would likely require specific chromophores and conditions.

Electrocatalytic Reactions: The C-Br bond in aromatic compounds can be reduced electrochemically. researchgate.netuantwerpen.beacs.orgacs.orglibretexts.org This process involves the transfer of an electron to the molecule to form a radical anion, which then fragments to give an aryl radical and a bromide ion. This radical can then be further reduced to an anion and protonated by the solvent or a proton source to yield the debrominated product, 2-(cyclobutylmethoxy)pyrazine. The specific potential required for this reduction would depend on the solvent, electrode material, and the electronic properties of the pyrazine ring.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Cyclobutylmethoxy Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton and carbon environments within 2-Bromo-5-(cyclobutylmethoxy)pyrazine can be achieved.

¹H NMR Spectroscopic Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the pyrazine (B50134) ring and the cyclobutylmethoxy substituent. The two protons on the pyrazine ring are anticipated to appear as distinct singlets in the aromatic region of the spectrum, typically between δ 8.0 and 8.5 ppm. Their chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the cyclobutylmethoxy group.

The protons of the cyclobutylmethoxy group will exhibit more complex splitting patterns. The methylene protons of the -OCH₂- group are expected to appear as a doublet, resulting from coupling with the adjacent methine proton of the cyclobutyl ring. The methine proton (-CH-) of the cyclobutyl ring will likely present as a multiplet due to coupling with the adjacent methylene protons of the cyclobutane (B1203170) ring and the -OCH₂- protons. The remaining methylene protons of the cyclobutyl ring will also show complex multiplet signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine-H | 8.0 - 8.5 | s | - |

| Pyrazine-H | 8.0 - 8.5 | s | - |

| -OCH₂- | 4.0 - 4.5 | d | 5 - 7 |

| Cyclobutyl-CH- | 2.5 - 3.0 | m | - |

| Cyclobutyl-CH₂- | 1.8 - 2.2 | m | - |

| Cyclobutyl-CH₂- | 1.6 - 2.0 | m | - |

¹³C NMR Spectroscopic Analysis of Carbon Framework and Chemical Shifts

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. The spectrum is expected to show distinct signals for each unique carbon atom in this compound. The carbon atoms of the pyrazine ring will resonate in the downfield region, typically between δ 130 and 160 ppm. The carbon atom attached to the bromine (C-Br) is expected to be significantly deshielded.

The carbon atoms of the cyclobutylmethoxy substituent will appear in the upfield region. The methylene carbon of the -OCH₂- group is expected around δ 70-75 ppm, while the methine and methylene carbons of the cyclobutyl ring will resonate at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine-C-Br | 140 - 145 |

| Pyrazine-C-O | 155 - 160 |

| Pyrazine-CH | 135 - 140 |

| Pyrazine-CH | 130 - 135 |

| -OCH₂- | 70 - 75 |

| Cyclobutyl-CH- | 35 - 40 |

| Cyclobutyl-CH₂- | 25 - 30 |

| Cyclobutyl-CH₂- | 15 - 20 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment will establish proton-proton coupling networks. Cross-peaks in the COSY spectrum will confirm the coupling between the -OCH₂- protons and the cyclobutyl methine proton, as well as the couplings between the protons within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will allow for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the pyrazine protons and the carbons of the pyrazine ring, and between the -OCH₂- protons and the pyrazine carbon attached to the oxygen, as well as the cyclobutyl methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations can help to determine the preferred conformation of the cyclobutylmethoxy substituent relative to the pyrazine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS analysis is expected to show a molecular ion peak corresponding to its exact mass. The presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). This isotopic signature provides a definitive confirmation of the presence of a single bromine atom in the molecule. The high accuracy of the mass measurement allows for the unambiguous determination of the molecular formula, C₉H₁₁BrN₂O.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include C-H stretching vibrations of the aromatic pyrazine ring and the aliphatic cyclobutyl group, C-N and C=C stretching vibrations of the pyrazine ring, and C-O stretching vibrations of the ether linkage. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Raman spectroscopy, being complementary to IR spectroscopy, is particularly useful for observing non-polar bonds. The symmetric vibrations of the pyrazine ring are expected to be strong in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Pyrazine Ring C=C/C=N Stretch | 1400 - 1600 | 1400 - 1600 |

| C-O Stretch | 1050 - 1250 | 1050 - 1250 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

Chromatographic and Other Analytical Techniques for Purity Assessment and Isomer Separation

The purity of this compound is critical for its application in research and development. Chromatographic techniques are the cornerstone for assessing the purity of such compounds, identifying impurities, and separating isomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile substituted pyrazines. A reversed-phase HPLC method would likely be the first approach. The separation would be based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18 or C8) and a polar mobile phase.

A typical HPLC method for a compound like this compound could involve a gradient elution to ensure the separation of impurities with a wide range of polarities. The detection is commonly performed using a UV detector, as the pyrazine ring exhibits strong UV absorbance.

Table 1: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Under such conditions, the main peak for this compound would be expected to have a specific retention time, and any impurities would appear as separate peaks. The purity is then calculated based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds. Given the structure of this compound, it should be amenable to GC analysis. GC offers high resolution, and when coupled with a mass spectrometer, it provides structural information about the separated components, aiding in the identification of impurities.

The separation of positional isomers of substituted pyrazines can be challenging due to their similar physical properties. nih.govvscht.cz For instance, impurities arising from the synthesis could include isomers where the bromo and cyclobutylmethoxy groups are at different positions on the pyrazine ring. Achieving baseline separation of these isomers often requires optimization of the GC column and temperature program. In some cases, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) may be necessary for complete resolution of complex isomeric mixtures. nih.gov

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-400 amu |

Isomer Separation: The "cyclobutylmethoxy" substituent in this compound introduces a potential for stereoisomerism if the cyclobutane ring itself is substituted in a way that creates a chiral center, or if chiral reagents were used in its synthesis. While the parent cyclobutylmethanol is achiral, derivatives could be chiral. Should chiral isomers exist, their separation would require specialized chiral chromatography techniques. Chiral HPLC or chiral GC, using columns with a chiral stationary phase (CSP), would be the methods of choice. The separation on a CSP is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

Other Analytical Techniques:

Ultra-Performance Liquid Chromatography (UPLC): UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC, making it an excellent tool for purity determination and impurity profiling. nih.gov

Capillary Electrophoresis (CE): CE can be a valuable alternative or complementary technique to HPLC and GC for purity assessment. It separates analytes based on their charge-to-size ratio in an electric field and can offer different selectivity for certain impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structural elucidation tool, high-field NMR can also be used for purity assessment. Quantitative NMR (qNMR) can determine the purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, Br) in the compound, which can be compared with the theoretical values to confirm the empirical formula and provide an indication of purity.

Computational and Theoretical Investigations of 2 Bromo 5 Cyclobutylmethoxy Pyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and energy levels within a molecule. These calculations are crucial for predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-5-(cyclobutylmethoxy)pyrazine, DFT calculations can elucidate the distribution of electron density and the nature of its molecular orbitals.

The electron density distribution reveals the electrophilic and nucleophilic sites of the molecule. In pyrazine (B50134) derivatives, the nitrogen atoms typically exhibit higher electron density due to their electronegativity, making them potential sites for hydrogen bonding or coordination with metals. nih.govresearchgate.net The presence of a bromine atom, an electron-withdrawing group, is expected to decrease the electron density on the adjacent carbon atom, making it more susceptible to nucleophilic attack. Conversely, the cyclobutylmethoxy group, being an electron-donating group, would likely increase the electron density on the pyrazine ring, particularly at the oxygen-linked carbon.

DFT calculations can quantify these electronic effects through the computation of atomic charges. The results of such a calculation would provide a detailed map of the charge distribution across the molecule.

Table 1: Illustrative DFT-Calculated Atomic Charges for Key Atoms in this compound

This table presents hypothetical data typical for a DFT analysis (e.g., using Mulliken population analysis) to illustrate the expected charge distribution.

| Atom | Predicted Atomic Charge (a.u.) |

| N1 (Pyrazine Ring) | -0.45 |

| C2 (Bromo-substituted) | +0.15 |

| Br | -0.10 |

| N4 (Pyrazine Ring) | -0.48 |

| C5 (Alkoxy-substituted) | +0.20 |

| O (Ether) | -0.60 |

Note: The specific values would depend on the basis set and functional used in the calculation.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. rsc.org

Table 2: Representative Frontier Molecular Orbital Properties

This table shows the kind of data generated from an FMO analysis. The values are illustrative.

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Energy Gap | 5.3 | Chemical reactivity and kinetic stability |

Conformation Analysis and Energetic Landscapes of Substituted Pyrazines

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.com For this compound, the flexibility resides primarily in the cyclobutylmethoxy substituent. The rotation around the C(ring)-O, O-CH₂, and CH₂-C(cyclobutyl) single bonds gives rise to various conformers.

The cyclobutane (B1203170) ring itself is not planar and exists in a puckered conformation to relieve angle and torsional strain. dalalinstitute.com Computational methods can be used to explore the potential energy surface (PES) associated with bond rotations and ring puckering. By calculating the energy of numerous possible geometries, an energetic landscape can be constructed. This landscape identifies the lowest-energy (most stable) conformers as well as the energy barriers for interconversion between them. utdallas.edupressbooks.pub Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it interacts with other molecules, including biological receptors.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations often focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation for this compound would involve placing the molecule in a simulated box, often filled with solvent molecules like water, and calculating the forces between all atoms to model their movements.

These simulations can reveal how the molecule behaves in a solution, including how it tumbles, vibrates, and changes conformation. researchgate.netacs.org A key aspect of these simulations is understanding the interaction with the solvent. By analyzing the trajectory of the simulation, one can determine the structure of the solvation shells around the molecule and identify specific interactions, such as hydrogen bonding between the pyrazine nitrogens and water molecules. researchgate.netsemanticscholar.org Such studies are vital for understanding solubility and how the solvent environment might influence the molecule's reactivity and conformational preferences. aip.org

Structure-Property Relationship (SPR) Modeling for Pyrazine Derivatives

Structure-Property Relationship (SPR) modeling, often referred to as Quantitative Structure-Property Relationship (QSPR), is a computational approach that correlates the chemical structure of molecules with their physical, chemical, or biological properties. These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using statistical methods to create a mathematical equation linking these descriptors to a known property.

For pyrazine derivatives, an SPR model could be developed to predict properties like boiling point, solubility, or even receptor binding affinity. researchgate.net Descriptors for this compound would include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). Once a reliable model is established from a training set of known pyrazines, it can be used to predict the properties of new molecules like this compound without the need for experimental synthesis and testing.

In Silico Approaches for Predicting Chemical Behavior and Intermolecular Interactions

In silico is a broad term that encompasses all the theoretical and computational methods described above. A major application of these approaches is predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. doaj.orgnih.gov

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov For this compound, docking studies could be performed against a protein of interest to predict its binding mode and affinity. These simulations would assess various intermolecular interactions:

Hydrogen Bonds: The two nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors. nih.govresearchgate.net

Hydrophobic Interactions: The cyclobutyl group provides a nonpolar surface that can engage in favorable hydrophobic interactions within a protein's binding pocket.

Halogen Bonds: The bromine atom can act as a halogen bond donor, a specific type of non-covalent interaction that can contribute to binding affinity.

By combining these computational approaches, from quantum mechanics to molecular dynamics and SPR, a comprehensive theoretical profile of this compound can be constructed, guiding further experimental research and application. semanticscholar.orgresearchgate.net

Advanced Chemical Applications and Research Frontiers of 2 Bromo 5 Cyclobutylmethoxy Pyrazine

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The primary and most evident application of 2-Bromo-5-(cyclobutylmethoxy)pyrazine is as a versatile building block in the synthesis of more complex molecules. The bromine atom at the 2-position of the pyrazine (B50134) ring is strategically located for participation in a variety of cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Transformations:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would allow for the coupling of the pyrazine core with a wide range of aryl or vinyl boronic acids or esters. This is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.

Sonogashira Coupling: The reaction with terminal alkynes, also typically catalyzed by palladium and copper, would introduce alkynyl groups onto the pyrazine ring. This is a valuable transformation for the synthesis of conjugated systems with potential applications in optoelectronics.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities. This is a crucial step in the synthesis of many biologically active compounds.

Stille Coupling: This reaction involves the coupling of the bromopyrazine with organostannanes, providing another avenue for the formation of carbon-carbon bonds with a broad substrate scope.

The cyclobutylmethoxy group, while less reactive, can influence the steric and electronic properties of the molecule, potentially affecting reaction rates and selectivity. It can also impact the solubility and crystal packing of the final products.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The pyrazine core of this compound contains two nitrogen atoms that can act as hydrogen bond acceptors. This characteristic, coupled with the potential for further functionalization, makes it an interesting candidate for studies in supramolecular chemistry. Through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding (involving the bromine atom), this molecule could potentially self-assemble into well-defined, higher-order structures.

Development of Novel Catalytic Systems Featuring Pyrazine Ligands

Pyrazine derivatives are well-known for their ability to act as ligands in coordination chemistry, binding to metal centers through their nitrogen lone pairs. nih.gov By modifying this compound, for example, by replacing the bromine atom with other coordinating groups, novel ligands can be synthesized. These ligands could then be used to form complexes with various transition metals.

The electronic properties of the pyrazine ring, being electron-deficient, can influence the catalytic activity of the metal center. The steric hindrance provided by the cyclobutylmethoxy group could also play a role in controlling the selectivity of catalytic reactions. Research in this area would involve the synthesis of new pyrazine-based ligands and the evaluation of their corresponding metal complexes in catalytic applications such as oxidation, reduction, and cross-coupling reactions.

Applications in Materials Science: Organic Semiconductors and Optoelectronic Devices

The core pyrazine structure is an electron-deficient aromatic system. When incorporated into larger conjugated molecules, this electron-deficient character can be advantageous for applications in materials science, particularly in the field of organic electronics. Molecules with alternating electron-rich and electron-deficient units often exhibit interesting photophysical properties and can be used as organic semiconductors.

Through cross-coupling reactions, this compound can be used to synthesize larger π-conjugated systems. The properties of these materials, such as their charge transport characteristics and light absorption/emission profiles, could be tuned by the choice of the coupling partner and further modifications to the pyrazine structure. Such materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Chemical Tools for Probing Biological Systems and Molecular Recognition

Pyrazine derivatives are found in a variety of biologically active compounds and natural products. mdpi.comnih.gov The this compound scaffold could serve as a starting point for the synthesis of novel chemical probes to study biological systems. For instance, the bromine atom can be a handle for the attachment of fluorescent dyes, affinity tags, or photo-crosslinking agents.

Furthermore, the pyrazine core can participate in molecular recognition events, for example, by forming hydrogen bonds with biological macromolecules such as proteins or nucleic acids. The cyclobutylmethoxy group could contribute to the binding affinity and selectivity by fitting into specific hydrophobic pockets. The development of such chemical tools is crucial for understanding complex biological processes at the molecular level.

Emerging Research Directions and Future Challenges in 2 Bromo 5 Cyclobutylmethoxy Pyrazine Chemistry

Development of Enantioselective Synthesis Methods for Chiral Pyrazine (B50134) Derivatives

The synthesis of pyrazine-containing molecules with specific stereochemistry is of paramount importance, particularly in medicinal chemistry where enantiomers can exhibit vastly different biological activities. While traditional methods for pyrazine synthesis often yield racemic mixtures, modern research is increasingly focused on developing enantioselective strategies. A significant emerging direction is the use of biocatalysis. For instance, novel biocatalytic methodologies have been developed for synthesizing asymmetric trisubstituted pyrazines with high yields (up to 96%) under environmentally benign conditions. researchgate.net These methods often employ enzymes like L-threonine dehydrogenase to generate chiral intermediates in situ, which can then be incorporated into the pyrazine core. researchgate.net

Another approach involves the late-stage, asymmetric functionalization of a pre-existing pyrazine ring. The synthesis of complex natural products like cephalostatin 1 has utilized a convergent strategy where a key step is the pyrazine-forming condensation of distinct, chiral α-aminoketone synthons. nih.gov For a molecule like 2-Bromo-5-(cyclobutylmethoxy)pyrazine, future research could focus on developing chiral catalysts for reactions at the positions adjacent to the nitrogen atoms or on enantioselective transformations of the cyclobutylmethoxy side chain. The challenge lies in achieving high levels of stereocontrol on the electron-deficient pyrazine ring.

| Synthetic Strategy | Key Features | Potential Application to Target Compound |

| Biocatalysis | Uses enzymes for stereocontrol; environmentally benign conditions. researchgate.net | Enantioselective synthesis of precursors to the pyrazine ring. |

| Chiral Pool Synthesis | Starts from readily available chiral molecules (e.g., amino acids). nih.gov | Synthesis of chiral α-amino aldehydes for condensation reactions. |

| Asymmetric Catalysis | Employs chiral metal complexes or organocatalysts for late-stage functionalization. | Stereoselective C-H functionalization or derivatization of the pyrazine core. |

Investigation of Photoinduced Reactions and Photophysical Properties

Pyrazine derivatives are known to possess interesting photophysical properties, making them attractive for applications in organic electronics and sensors. mdpi.comrsc.org The electronic characteristics of these molecules are often governed by intramolecular charge transfer (ICT), which can be tuned by introducing electron-donating and electron-withdrawing groups. researchgate.net In this compound, the cyclobutylmethoxy group acts as a weak electron donor, while the pyrazine ring itself is electron-deficient, and the bromine atom is an electron-withdrawing group.

Future investigations could explore how this electronic arrangement influences the compound's absorption and emission spectra. Studies on related push-pull pyrazine fluorophores have shown that they can be highly emissive and exhibit strong positive emission solvatochromism, where the emission wavelength shifts to longer wavelengths (a bathochromic shift) in more polar solvents. researchgate.net This suggests a highly polar excited state. researchgate.net Research on this compound could involve synthesizing derivatives where the bromine is replaced with various π-conjugated systems to modulate its ICT characteristics and create novel fluorophores. researchgate.net The potential for using such derivatives in dye-sensitized solar cells (DSSCs) or as fluorescent probes is a significant area for future exploration. mdpi.comnih.gov

| Property | Description | Relevance to this compound |

| Solvatochromism | The change in the color of a substance when the solvent is changed. researchgate.net | The compound's emission properties are likely to be solvent-dependent, indicating potential for sensor applications. |

| Intramolecular Charge Transfer (ICT) | Light-induced transfer of an electron from a donor part to an acceptor part of the same molecule. researchgate.net | The inherent donor-acceptor nature could be exploited to design molecules for optoelectronics. |

| Quantum Yield | The efficiency of a photophysical process, e.g., the ratio of photons emitted to photons absorbed. | Modifying the structure could enhance quantum yield for applications in lighting or imaging. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, reproducibility, and reaction speed. galchimia.comnih.gov Flow chemistry's enhanced heat transfer and precise control over reaction parameters are particularly beneficial for highly exothermic or rapid reactions. nih.gov The synthesis of heterocyclic compounds, including pyrazoles and pyrazinamides, has been successfully demonstrated in continuous-flow systems, often leading to dramatically reduced reaction times and improved yields. galchimia.commdpi.com

For this compound, flow chemistry could be integrated at two key stages: its initial synthesis and its subsequent derivatization. The synthesis of the pyrazine core, which can involve condensation reactions, could be optimized for higher throughput and safety in a flow reactor. nih.gov Furthermore, subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine position could be performed in an automated flow platform. This would allow for the rapid generation of a library of derivatives by sequentially introducing different coupling partners, accelerating the discovery of new molecules with desired properties. mdpi.com A recent study on the enzymatic synthesis of pyrazinamide (B1679903) derivatives highlighted the significant increase in space-time yield when moving from a batch reactor to a continuous-flow microreactor. nih.gov

| Parameter | Batch Reactor | Continuous-Flow Microreactor |

| Reaction Time | 17 hours nih.gov | 20 minutes nih.gov |

| Space-Time Yield (STY) | Lower nih.gov | Significantly Higher nih.gov |

| Process Control | Limited | Precise control of temperature and residence time. nih.gov |

| Scalability | Challenging | Easier to scale up by running longer or using parallel reactors. nih.gov |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools for gaining real-time mechanistic insights. frontiersin.org Techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products as a reaction progresses. spectroscopyonline.commdpi.com

For reactions involving this compound, in situ spectroscopy could be particularly valuable. For example, during a palladium-catalyzed cross-coupling reaction, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy could monitor the consumption of the C-Br bond and the formation of new bonds in real-time. This data provides kinetic information that helps elucidate the catalytic cycle and identify potential bottlenecks or side reactions. frontiersin.org X-ray absorption spectroscopy, while more complex, can provide detailed information about the oxidation state and coordination environment of a metal catalyst during the reaction. frontiersin.org These insights are critical for developing more efficient and robust synthetic methods.

| Technique | Information Provided | Application Example |

| FTIR/Raman Spectroscopy | Vibrational modes of chemical bonds; functional group changes. spectroscopyonline.com | Monitoring the disappearance of the C-Br stretch during a coupling reaction. |

| NMR Spectroscopy | Detailed molecular structure and quantification of species. bendola.com | Tracking the formation of a specific regioisomer in a substitution reaction. |

| UV-Vis Spectroscopy | Electronic transitions, often used for colored compounds or catalysts. mdpi.com | Observing changes in the catalyst's electronic state during a catalytic cycle. |

| Mass Spectrometry | Molecular weight of reaction components, including transient intermediates. bendola.com | Identifying short-lived intermediates in a complex reaction pathway. |

Multidisciplinary Approaches at the Interface of Synthetic Organic Chemistry and Materials Science

The unique electronic properties and structural rigidity of the pyrazine ring make its derivatives highly attractive building blocks for advanced materials. mdpi.commdpi.com A significant future direction for this compound is its use as a scaffold in materials science, bridging synthetic organic chemistry with polymer chemistry, and solid-state physics.

The bromo-substituent serves as a key functional handle for incorporation into larger systems. For example, it can be used in polymerization reactions to create novel conjugated polymers for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). acs.org The electron-deficient nature of the pyrazine ring is beneficial for creating n-type organic semiconductors, which are essential for various electronic devices. acs.org Another promising area is the development of metal-organic frameworks (MOFs). Pyrazine itself is a common linker in MOFs, and derivatives of this compound could be designed to act as ligands, creating porous materials with tailored properties for gas storage, separation, or catalysis. nih.govosti.gov The cyclobutylmethoxy side chain could influence the packing and porosity of such materials. This multidisciplinary approach requires close collaboration between synthetic chemists, who can design and create the molecular building blocks, and materials scientists, who can characterize and fabricate the final devices and materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-5-(cyclobutylmethoxy)pyrazine?

- Methodological Answer : A two-step approach is common. First, introduce the cyclobutylmethoxy group via nucleophilic substitution of a precursor (e.g., 2-bromo-5-hydroxypyrazine) using cyclobutylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C). Second, optimize bromination using N-bromosuccinimide (NBS) in a halogenated solvent. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 8.0–8.5 ppm for pyrazine ring) and cyclobutylmethoxy protons (δ 3.5–4.5 ppm for OCH₂, δ 1.5–2.5 ppm for cyclobutyl).

- HRMS : Confirm molecular weight (C₉H₁₀BrN₂O, expected [M+H]+ ≈ 257.0).

- IR : Detect C-Br stretch (~600 cm⁻¹) and ether C-O (~1100 cm⁻¹).

Cross-reference with computational simulations (DFT) for structural validation .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to light (use amber vials) and moisture. For long-term storage, lyophilize and seal under vacuum. Conduct periodic stability tests via HPLC to detect decomposition products .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutylmethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclobutylmethoxy group acts as an electron-donating substituent, stabilizing the pyrazine ring’s LUMO and enhancing oxidative addition in Pd-catalyzed couplings. Steric hindrance from the cyclobutyl group may slow transmetallation; mitigate this using bulky ligands (e.g., XPhos) or elevated temperatures. Compare reaction kinetics (UV-Vis monitoring) with analogs lacking the substituent to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions in catalytic activity data when integrating this compound into conductive polymers?

- Methodological Answer : Discrepancies may arise from varying degrees of π-stacking or redox activity.

- Electrochemical Analysis : Use cyclic voltammetry (CV) to assess HOMO-LUMO levels and compare with DFT calculations.

- Morphological Studies : Employ AFM or TEM to evaluate polymer crystallinity.

- Redox Tuning : Introduce electron-withdrawing/donating groups on the pyrazine ring to modulate conductivity (e.g., fluorination) .

Q. How can computational modeling predict the compound’s behavior in photodynamic applications?

- Methodological Answer :

- TD-DFT : Simulate S0→S1/S2 transitions to identify absorption peaks. Validate against experimental UV-Vis spectra.

- Molecular Dynamics (MD) : Model solvent interactions (e.g., DMSO/water) to predict aggregation effects.

- Noncovalent Interaction (NCI) Analysis : Map S···N or π-π interactions to guide design of supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.